N-(phenacyl) 4-acetylpyridinium bromide
Description
N-(Phenacyl) 4-acetylpyridinium bromide is a quaternary ammonium compound synthesized via the N-alkylation of 4-acetylpyridine with phenacyl bromide (α-bromoacetophenone). This reaction typically proceeds under reflux conditions in dry acetonitrile, yielding a stable pyridinium salt with a phenacyl substituent . The compound’s structure combines the aromatic pyridinium core with an acetyl group at the 4-position and a phenacyl moiety, conferring unique electronic and steric properties. Its synthesis is notable for high efficiency, as evidenced by optimized protocols using stoichiometric equivalents of reactants .
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
2-(4-acetylpyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H14NO2.BrH/c1-12(17)13-7-9-16(10-8-13)11-15(18)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
WYIQKYWXFFDLAV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyridinium Salts
Reactivity in Heterocyclic Formation
Phenacyl bromide’s dual functionality (α-haloketone and aryl group) enables diverse reactivity. For example, N-(phenacyl) 4-acetylpyridinium bromide can participate in cyclization reactions to form fused heterocycles, such as thieno[3,4-b]pyrroles, when reacted with thiophene derivatives under phase-transfer catalysis . In contrast, benzyl bromide-derived pyridinium salts are less reactive in such cyclizations due to the absence of a carbonyl group.
Notably, phenacyl bromide exhibits unexpected bromination behavior in certain contexts. This unique reactivity is attributed to the cleavage of the C-Br bond under specific conditions, releasing Br⁺ for electrophilic substitution .
Electrophilic Behavior and Reaction Pathways
The phenacyl group’s electron-withdrawing acetyl moiety enhances the electrophilicity of the pyridinium core, facilitating nucleophilic attacks. Comparative studies with N-benzylpyridinium salts reveal that the phenacyl derivative undergoes faster nucleophilic substitution due to increased positive charge delocalization . However, in reactions with thiosemicarbazides, phenacyl bromide forms 1,3,4-thiadiazinium bromides (e.g., compound 9a–g) via cyclization, whereas chloroacetone derivatives produce thiazoles, highlighting the influence of the leaving group (Br⁻ vs. Cl⁻) on reaction pathways .
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